Cas no 1797289-78-1 (7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane)

7-(2-Chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane is a structurally complex heterocyclic compound featuring a thiazepane core modified with a 2-chlorophenyl group and an imidazole sulfonyl moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. The presence of the sulfonyl group enhances its reactivity, making it suitable for further derivatization, while the chlorophenyl substituent may contribute to binding affinity in receptor interactions. Its well-defined structure allows for precise modifications, supporting research in medicinal chemistry and drug discovery. The compound’s stability and synthetic versatility make it a valuable candidate for exploratory studies in small-molecule therapeutics.
7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane structure
1797289-78-1 structure
商品名:7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane
CAS番号:1797289-78-1
MF:C17H22ClN3O2S2
メガワット:399.958480358124
CID:5372058

7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane 化学的及び物理的性質

名前と識別子

    • 7-(2-Chlorophenyl)hexahydro-4-[[1-(1-methylethyl)-1H-imidazol-4-yl]sulfonyl]-1,4-thiazepine
    • 7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane
    • インチ: 1S/C17H22ClN3O2S2/c1-13(2)20-11-17(19-12-20)25(22,23)21-8-7-16(24-10-9-21)14-5-3-4-6-15(14)18/h3-6,11-13,16H,7-10H2,1-2H3
    • InChIKey: VSXZTFMVBAOVHI-UHFFFAOYSA-N
    • ほほえんだ: S1C(C2=CC=CC=C2Cl)CCN(S(C2=CN(C(C)C)C=N2)(=O)=O)CC1

じっけんとくせい

  • 密度みつど: 1.38±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 588.0±60.0 °C(Predicted)
  • 酸性度係数(pKa): 3.29±0.61(Predicted)

7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6481-1141-75mg
7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane
1797289-78-1
75mg
$208.0 2023-09-08
Life Chemicals
F6481-1141-5μmol
7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane
1797289-78-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6481-1141-3mg
7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane
1797289-78-1
3mg
$63.0 2023-09-08
Life Chemicals
F6481-1141-15mg
7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane
1797289-78-1
15mg
$89.0 2023-09-08
Life Chemicals
F6481-1141-20mg
7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane
1797289-78-1
20mg
$99.0 2023-09-08
Life Chemicals
F6481-1141-20μmol
7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane
1797289-78-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6481-1141-4mg
7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane
1797289-78-1
4mg
$66.0 2023-09-08
Life Chemicals
F6481-1141-40mg
7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane
1797289-78-1
40mg
$140.0 2023-09-08
Life Chemicals
F6481-1141-30mg
7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane
1797289-78-1
30mg
$119.0 2023-09-08
Life Chemicals
F6481-1141-10mg
7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane
1797289-78-1
10mg
$79.0 2023-09-08

7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane 関連文献

7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepaneに関する追加情報

Comprehensive Analysis of 7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane (CAS No. 1797289-78-1)

The compound 7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane (CAS No. 1797289-78-1) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex architecture, featuring a thiazepane core, a 2-chlorophenyl moiety, and a sulfonyl-linked imidazole group, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, given its ability to interact with diverse protein targets.

In recent years, the demand for novel small-molecule inhibitors and enzyme modulators has surged, driven by advancements in precision medicine and targeted drug delivery. The imidazole and thiazepane components of this compound are known for their versatility in drug design, often contributing to enhanced binding affinity and metabolic stability. This aligns with current trends in AI-driven drug discovery, where computational models prioritize molecules with optimal pharmacokinetic profiles. Searches for "sulfonyl-containing bioactive compounds" or "thiazepane derivatives in drug development" reflect growing curiosity about such scaffolds.

From a synthetic chemistry perspective, the incorporation of a propan-2-yl group on the imidazole ring introduces steric and electronic effects that can fine-tune the molecule's reactivity. This design strategy is frequently explored in medicinal chemistry optimization, addressing challenges like off-target effects and oral bioavailability. Laboratories focusing on kinase inhibitors or GPCR-targeted therapies may find this compound particularly relevant, as its structural features resemble those of clinically validated pharmacophores.

Environmental and green chemistry considerations also play a role in evaluating compounds like CAS No. 1797289-78-1. The pharmaceutical industry increasingly prioritizes atom-efficient synthesis and biodegradable intermediates, topics frequently queried in scientific databases. While this molecule's chlorophenyl segment requires careful handling, its potential applications in sustainable drug manufacturing warrant further investigation—especially amid rising interest in catalytic C-H functionalization methods to streamline production.

Analytical characterization of 7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane typically involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. These methods are critical for verifying purity and elucidating conformational preferences, which directly impact biological activity. Online searches for "structural validation of heterocyclic compounds" or "mass spectrometry fragmentation patterns" highlight the technical demands associated with such analyses.

In conclusion, CAS No. 1797289-78-1 represents a compelling case study in modern structure-activity relationship (SAR) exploration. Its multifaceted chemistry intersects with pressing industry needs—from fragment-based drug design to selective enzyme inhibition. As computational tools like molecular docking simulations become more accessible, compounds featuring sulfonamide bridges and sp3-rich frameworks (like this thiazepane derivative) will likely remain at the forefront of translational research.

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